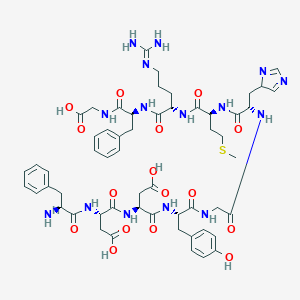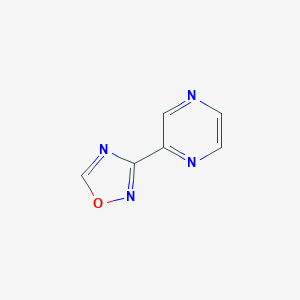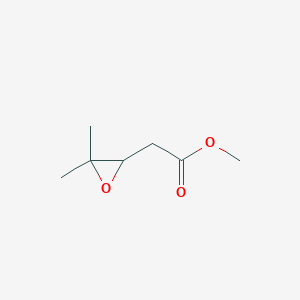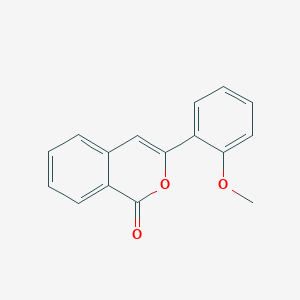
Drosulfakinin 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Drosulfakinin 1 (DSK1) is a neuropeptide found in insects, particularly in the fruit fly Drosophila melanogaster. It is a member of the sulfakinin family of peptides, which are known to regulate various physiological processes such as feeding, digestion, and locomotion. DSK1 has been the subject of extensive research due to its potential applications in the field of neuroscience and drug discovery.
作用機序
Drosulfakinin 1 exerts its physiological effects by binding to specific receptors on the surface of target cells. The Drosulfakinin 1 receptor is a G protein-coupled receptor (GPCR) that activates intracellular signaling pathways upon binding to Drosulfakinin 1. These pathways can lead to changes in ion channel activity, gene expression, and cellular metabolism.
生化学的および生理学的効果
Drosulfakinin 1 has been shown to regulate various physiological processes in insects. It has been implicated in the regulation of feeding behavior, where it acts as a satiety signal to inhibit food intake. Moreover, Drosulfakinin 1 has been shown to regulate circadian rhythms, where it acts as a synchronizing signal to entrain the biological clock. Additionally, Drosulfakinin 1 has been implicated in the modulation of stress responses, where it acts as a stress hormone to promote survival in adverse conditions.
実験室実験の利点と制限
Drosulfakinin 1 has several advantages as a research tool. It is a highly conserved neuropeptide that is present in a wide range of insect species, making it a useful model for comparative studies. Moreover, Drosulfakinin 1 is relatively easy to synthesize and purify using standard peptide chemistry techniques. However, there are also some limitations to using Drosulfakinin 1 in lab experiments. For example, its effects may be species-specific and may not translate to other organisms. Additionally, Drosulfakinin 1 may have pleiotropic effects, meaning that it can regulate multiple physiological processes simultaneously, making it difficult to tease apart its specific effects.
将来の方向性
There are several future directions for research on Drosulfakinin 1. One area of interest is the role of Drosulfakinin 1 in nociception and pain perception. Understanding the mechanisms by which Drosulfakinin 1 regulates nociception could have implications for the development of novel pain therapies. Another area of interest is the regulation of feeding behavior by Drosulfakinin 1. Investigating the neural circuits and signaling pathways involved in Drosulfakinin 1-mediated satiety could lead to the development of new strategies for appetite control. Finally, there is potential for the development of Drosulfakinin 1-based insecticides, as targeting the Drosulfakinin 1 receptor could disrupt key physiological processes in pest insects.
合成法
Drosulfakinin 1 can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. SPPS involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The resulting peptide can then be purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
科学的研究の応用
Drosulfakinin 1 has been used extensively in scientific research to investigate its mechanism of action and physiological effects. It has been shown to regulate feeding behavior, circadian rhythms, and stress responses in insects. Moreover, Drosulfakinin 1 has been implicated in the modulation of nociception, the perception of pain, in fruit flies.
特性
CAS番号 |
117457-90-6 |
|---|---|
製品名 |
Drosulfakinin 1 |
分子式 |
C56H73N15O16S |
分子量 |
1244.3 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C56H73N15O16S/c1-88-20-18-38(52(84)66-37(13-8-19-61-56(58)59)51(83)69-39(50(82)63-29-47(78)79)22-32-11-6-3-7-12-32)67-53(85)41(24-34-27-60-30-64-34)65-44(73)28-62-49(81)40(23-33-14-16-35(72)17-15-33)70-55(87)43(26-46(76)77)71-54(86)42(25-45(74)75)68-48(80)36(57)21-31-9-4-2-5-10-31/h2-7,9-12,14-17,27,30,34,36-43,72H,8,13,18-26,28-29,57H2,1H3,(H,62,81)(H,63,82)(H,65,73)(H,66,84)(H,67,85)(H,68,80)(H,69,83)(H,70,87)(H,71,86)(H,74,75)(H,76,77)(H,78,79)(H4,58,59,61)/t34?,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChIキー |
FMKJGDDKLFOKKG-UJIYZKTISA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2C=NC=N2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N |
SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N |
正規SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N |
配列 |
FDDYGXMRFG |
同義語 |
callisulfakinin I drosulfakinin 1 FDDY(OSO3H)GHMRFamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)

![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)







